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molecular formula C6H6BrNO B2800838 4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde CAS No. 33694-79-0

4-bromo-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No. B2800838
M. Wt: 188.024
InChI Key: VEEDIVXHCKQZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515021B1

Procedure details

In a similar manner to Example 10(b), by reaction of 4 g (23 mmol) of 4-bromo-2-pyrrolecarboxaldehyde with 1.7 ml (27.6 mmol) of iodomethane, 2.3 g (50%) of the expected product are obtained, with a melting point of 123-4° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[NH:5][CH:6]=1.I[CH3:10]>>[CH3:10][N:5]1[CH:6]=[C:2]([Br:1])[CH:3]=[C:4]1[CH:7]=[O:8]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C(NC1)C=O
Name
Quantity
1.7 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=CC(=C1)Br)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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